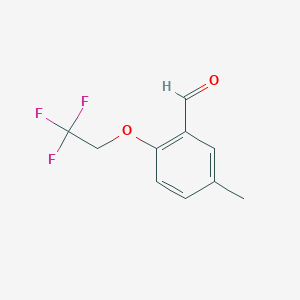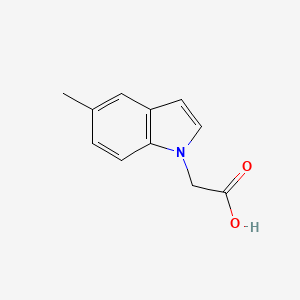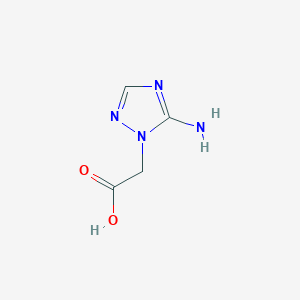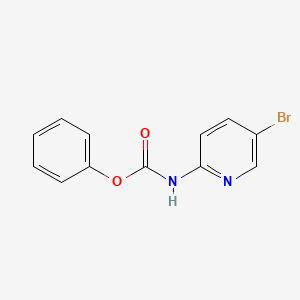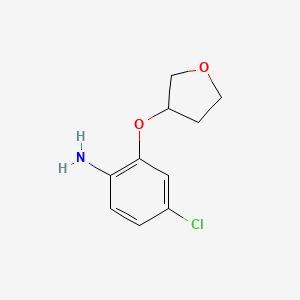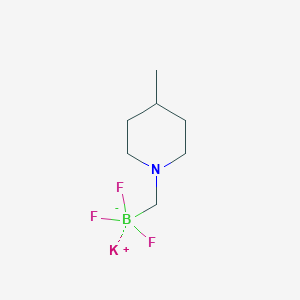
Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate
Vue d'ensemble
Description
Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate (KTFMB) is a chemical compound that has recently been gaining attention in the scientific community due to its wide range of applications and potential for use in laboratory experiments. KTFMB is a colorless, odorless, and non-toxic compound that is composed of potassium, trifluoromethyl, and borate ions. It has a molecular weight of 279.14 g/mol and a melting point of 519 K. KTFMB has a variety of applications in the fields of chemistry, biochemistry, and biology due to its unique properties.
Applications De Recherche Scientifique
Organic Chemistry Perspective
Potassium trifluoro(organo)borates, closely related to Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate, are highly stable organoboron derivatives. They have gained attention as alternatives to other organoboron reagents in organic chemistry. These compounds demonstrate unique reactivity in various reactions, such as the formation of difluoroboranes and transmetallation reactions with transition metals. In many cases, they are more reactive than boronic acids or esters, making them valuable for complex organic synthesis processes (Darses & Genêt, 2003).
Application in Synthesizing Alanine Derivatives
Potassium trifluoro(organo)borates have been utilized in reactions with dehydroamino esters, catalyzed by rhodium complexes. This method allows for the formation of alanine derivatives with various amino protecting groups. The versatility and stability of these borates make them suitable for producing important amino acid derivatives in good to high yields (Navarre, Darses, & Genêt, 2004).
Enantioselective Conjugate Additions
The potassium trifluoro(organo)borates have shown efficacy in enantioselective conjugate additions to α,β-unsaturated esters. When catalyzed by chiral rhodium(I) complexes, these reactions yield Michael adducts with high enantiomeric excesses, showcasing their potential in producing chiral compounds (Navarre, Pucheault, Darses, & Genêt, 2005).
Nucleophilic Trifluoromethylation
These borates are also used in nucleophilic trifluoromethylation reactions. They serve as reagents for introducing CF3 groups into non-enolizable aldehydes and N-tosylimines, demonstrating their utility in the synthesis of CF3-substituted alcohols and N-tosylamines (Levin, Dilman, Belyakov, Struchkova, & Tartakovsky, 2011).
Propriétés
IUPAC Name |
potassium;trifluoro-[(4-methylpiperidin-1-yl)methyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BF3N.K/c1-7-2-4-12(5-3-7)6-8(9,10)11;/h7H,2-6H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGYLZCDXJYCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1CCC(CC1)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1401098.png)
![N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1401099.png)


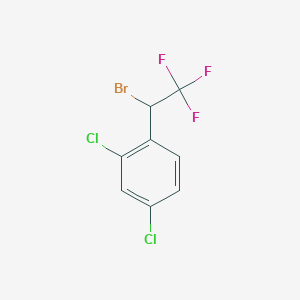
![3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1401106.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1401107.png)

![(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1401112.png)
